molecular formula C20H18FN3OS B2612626 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 681269-20-5

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No.: B2612626
CAS No.: 681269-20-5
M. Wt: 367.44
InChI Key: GPVCJAPMFZBGIP-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a 2-fluorobenzamide moiety at position 3. This structure shares similarities with analogs such as N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4), which replaces the dimethylphenyl group with a 3-chlorophenyl substituent .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-7-8-14(9-13(12)2)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVCJAPMFZBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic conditions.

    Introduction of the Dimethylphenyl Group:

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Studies: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its application and the biological system under study.

Comparison with Similar Compounds

Key Observations :

  • Benzamide Fluorination: The mono-fluorination (2-F) in the target contrasts with the 2,6-difluoro substitution in diflubenzuron, which is critical for its insecticidal activity . Reduced fluorine content may alter electronic properties or target binding.
  • Oxidation State : The ECHEMI analog includes a 5-oxo group absent in the target compound, suggesting differences in redox reactivity or pharmacokinetics .

Research Findings and Hypothetical Implications

Physicochemical Properties

  • Lipophilicity : Methyl groups (logP-enhancing) in the target compound could increase bioavailability compared to chloro-substituted analogs, which are more electronegative .
  • Molecular Weight : The target compound (MW: ~378.5 g/mol) falls within the acceptable range for drug-like molecules, whereas pesticidal analogs (e.g., fluazuron, MW: ~584.8 g/mol) exhibit higher molecular weights typical of agrochemicals .

Biological Activity

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the thienopyrazole class and exhibits unique structural characteristics that may influence its biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of 441.5 g/mol. Its structure features a thieno[3,4-c]pyrazole core, substituted with a 3,4-dimethylphenyl group and a 2-fluorobenzamide moiety. The presence of the fluorine atom may enhance lipophilicity and influence receptor binding affinity.

Biological Activity

Research indicates that compounds within the thienopyrazole class exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Specifically, studies on related compounds have shown promising results in modulating various receptor systems:

  • Metabotropic Glutamate Receptors (mGluRs) : Compounds structurally similar to this compound have been identified as positive allosteric modulators of mGluR5. For example, CDPPB (a related compound) demonstrated an EC50 value of 77 nM in potentiating glutamate-induced calcium release in astrocytes .
  • Cyclooxygenase Inhibition : Some thienopyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Although specific data for the compound is limited, analogs have shown significant inhibition of COX activity.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of thienopyrazole derivatives found that certain modifications to the benzamide moiety enhanced protective effects against oxidative stress in neuronal cell lines . The addition of electronegative groups was correlated with increased potency.
  • Anticancer Activity : Research on similar thienopyrazole compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The specific biological activity of this compound may warrant further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the aromatic substituents can significantly impact biological activity. For instance:

  • Electronegative Substituents : The introduction of electronegative groups at specific positions on the benzamide ring has been shown to enhance binding affinity and functional activity at mGluR5 .

Summary Table of Biological Activities

Biological Activity Effect Reference
mGluR5 ModulationPotentiation of calcium release
COX InhibitionAnti-inflammatory effectsRelated studies
NeuroprotectionProtection against oxidative stress
Anticancer ActivityInduction of apoptosis

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